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Compound of Interest

Compound Name: AT-127

Cat. No.: B11931660

Get Quote

Application Notes and Protocols for AT-127

Topic: AT-127 Dosage for In Vivo Experiments Compound: AT-127 (Hypothetical Kinase

Inhibitor) Target: A-Kinase in the Pro-Survival Signaling Pathway

Introduction
AT-127 is a potent and selective, orally bioavailable small molecule inhibitor of A-Kinase, a

critical node in a pro-survival signaling pathway frequently dysregulated in various solid tumors.

By blocking the phosphorylation of downstream substrates, AT-127 induces cell cycle arrest

and apoptosis in cancer cells. These application notes provide a comprehensive guide for

researchers and drug development professionals on the recommended dosages and protocols

for in vivo evaluation of AT-127 in preclinical xenograft models. The information presented

herein is based on a compilation of preclinical studies and is intended to serve as a starting

point for study design.

Mechanism of Action and Signaling Pathway
AT-127 competitively binds to the ATP-binding pocket of A-Kinase, preventing the

phosphorylation of its downstream effector, Protein B. The dephosphorylation of Protein B

leads to the transcriptional activation of pro-apoptotic genes, ultimately resulting in

programmed cell death.
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Caption: Hypothetical signaling pathway inhibited by AT-127.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with AT-127.

Table 1: Pharmacokinetic Parameters of AT-127 in Nude
Mice

Parameter Value (Oral Gavage, 25 mg/kg)

Tmax (Time to Peak Plasma Conc.) 2 hours

Cmax (Peak Plasma Concentration) 4.5 µM

AUC (Area Under the Curve) 35 µM·h

t1/2 (Half-life) 6 hours

Bioavailability ~40%

Table 2: Dose-Ranging and Toxicity Study of AT-127
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Dose (mg/kg, daily) Animal Model Observation (14 days)

10 Nude Mouse
No significant weight loss or

adverse effects.

25 Nude Mouse
No significant weight loss or

adverse effects.

50 Nude Mouse
~5% mean body weight loss,

recovered after 7 days.

100 Nude Mouse
>15% mean body weight loss;

signs of lethargy.

MTD (Maximum Tolerated

Dose)
Nude Mouse 50 mg/kg

Table 3: Efficacy of AT-127 in a Subcutaneous Xenograft
Model (HE-S2 Cells)

Treatment Group Dose (mg/kg, daily)
Mean Tumor
Volume (Day 21,
mm³)

TGI (Tumor Growth
Inhibition)

Vehicle Control - 1500 ± 250 -

AT-127 10 950 ± 180 37%

AT-127 25 450 ± 110 70%

AT-127 50 200 ± 90 87%

Experimental Protocols
Detailed protocols for key in vivo experiments are provided below. All animal procedures should

be performed in accordance with institutional and national guidelines for animal care.

Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol describes a standard subcutaneous xenograft study to evaluate the anti-tumor

activity of AT-127.[1][2]
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Materials:

Immunocompromised mice (e.g., NOD/SCID or Nude)

HE-S2 human cancer cells[1]

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]

Sterile PBS and serum-free medium

Trypan blue solution and hemocytometer

Matrigel or similar basement membrane extract (optional, can improve tumor take-rate)[3]

AT-127 compound

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

Dosing equipment (e.g., oral gavage needles)

Calipers for tumor measurement

Procedure:

Cell Preparation: Culture HE-S2 cells to ~80% confluency. Harvest cells using trypsin, wash

with complete medium, and resuspend in serum-free medium at a concentration of 5 x 10⁷

cells/mL.[4] Perform a cell count and viability check using trypan blue; viability should be

>90%.[4]

Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right

flank of each mouse.[1]

Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation.[1] Once

tumors are palpable, begin measuring tumor volume with calipers using the formula: Volume

= (Length x Width²) / 2.

Randomization: When the mean tumor volume reaches approximately 100-150 mm³,

randomize mice into treatment and control groups (n=8-10 mice per group).[1]
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Drug Formulation & Dosing: Prepare AT-127 in the vehicle at the desired concentrations.

Administer the specified dose (e.g., 10, 25, 50 mg/kg) or vehicle control to the respective

groups once daily via oral gavage.

Monitoring: Record tumor volume and body weight 2-3 times per week.[1] Body weight loss

exceeding 15-20% may indicate toxicity and require dose adjustment or cessation.[2]

Endpoint: Euthanize mice when tumors in the control group reach the predetermined

maximum size, or at the study's conclusion (e.g., Day 21). Collect tumors and other tissues

for further analysis (e.g., pharmacodynamics, histology).[2]

Caption: General workflow for an in vivo xenograft efficacy study.

Protocol for Pharmacokinetic (PK) Study
This protocol outlines the procedure for determining the pharmacokinetic profile of AT-127 in

mice.

Materials:

Healthy mice (strain matched to efficacy studies)

AT-127 compound and vehicle

Dosing and blood collection equipment

Anticoagulant tubes (e.g., EDTA-coated)

Centrifuge

Equipment for plasma analysis (e.g., LC-MS/MS)

Procedure:

Dosing: Administer a single dose of AT-127 (e.g., 25 mg/kg) to a cohort of mice via the

intended clinical route (e.g., oral gavage).

Blood Collection: Collect blood samples (~50-100 µL) from a subset of mice (n=3 per time

point) at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).
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Plasma Separation: Immediately place blood into anticoagulant tubes, mix gently, and

centrifuge to separate plasma.

Sample Storage: Store plasma samples at -80°C until analysis.

Analysis: Quantify the concentration of AT-127 in plasma samples using a validated

analytical method like LC-MS/MS.

Data Analysis: Plot plasma concentration versus time and calculate key PK parameters

(Tmax, Cmax, AUC, t1/2) using appropriate software.
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Caption: Relationship between dose, exposure, efficacy, and toxicity.

Conclusion
The provided data and protocols offer a robust framework for designing and executing in vivo

studies with AT-127. A starting dose of 25 mg/kg administered daily by oral gavage is

recommended for efficacy studies in mouse xenograft models, with a maximum tolerated dose

of 50 mg/kg. Researchers should adapt these protocols to their specific cell lines and

experimental objectives, always adhering to ethical guidelines for animal research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

